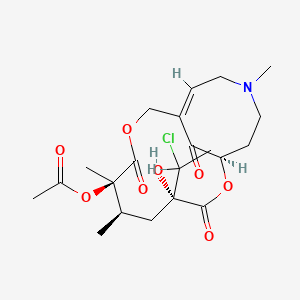

4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Inflammation Research

Specific Scientific Field: Biotechnology and Pharmacology

Summary of the Application: Doronine, a pyrrolizidine alkaloid, is a molecular constituent of Emilia sonchifolia, an herbal alternative to known drugs in the prophylaxis of inflammation It has been studied for its potential as an inhibitor of Cyclooxygenase-2 (COX-2), an enzyme linked to inflammation

Methods of Application or Experimental Procedures: The research involved molecular docking analysis of Doronine and its derivatives with human COX-2 This involves using computational methods to predict how Doronine might physically interact with COX-2 at the molecular level

Results or Outcomes: The docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data showed that COX-2 binds with Doronine with optimal features for further consideration This suggests that Doronine could potentially be developed into a novel inhibitor for COX-2

4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl- is a complex organic compound with the molecular formula and a molecular weight of approximately 459.918 g/mol. This compound is also known as Doronine and exhibits various structural features such as multiple carbonyl groups, a chloro substituent, and hydroxyl groups. Its structure includes a trione functional group located at positions 8, 11, and 16 of the secosenecionan framework, which contributes to its chemical reactivity and potential biological activity .

- Formation of the secosenecionan skeleton.

- Introduction of the carbonyl groups via oxidation reactions.

- Halogenation to introduce the chloro group.

Research indicates that 4,8-Secosenecionan-8,11,16-trione possesses significant biological properties. It has been studied for its potential:

- Antimicrobial Activity: Some studies suggest that compounds similar to Doronine exhibit antibacterial properties against various pathogens.

- Anti-inflammatory Effects: There is evidence that this compound may modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

- Anticancer Potential: Preliminary data suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

4,8-Secosenecionan-8,11,16-trione has several potential applications:

- Pharmaceuticals: Due to its biological activities, it could be developed into a drug candidate for treating infections or inflammatory conditions.

- Agricultural Chemicals: Its antimicrobial properties may find use in developing biopesticides or fungicides.

- Research Tool: The compound could serve as a probe in biochemical studies to understand cellular processes involving its target pathways.

Interaction studies are crucial for understanding how 4,8-Secosenecionan-8,11,16-trione interacts with biological systems:

- Protein Binding Studies: Investigating how this compound binds to proteins can reveal its mechanism of action and potential side effects.

- Metabolic Pathway Analysis: Understanding how it is metabolized in organisms will inform its pharmacokinetics and toxicity profile.

- Synergistic Effects: Studies exploring its interaction with other compounds could identify synergistic effects that enhance its efficacy.

Several compounds share structural similarities with 4,8-Secosenecionan-8,11,16-trione. These include:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Doronine | Contains multiple carbonyls and hydroxyls | Known for antimicrobial properties |

| Jaconine | Similar secosenecionan backbone | Exhibits anti-inflammatory effects |

| Seco-Doronine | Analog with fewer functional groups | Potentially lower toxicity |

The uniqueness of 4,8-Secosenecionan-8,11,16-trione lies in its specific arrangement of functional groups and its resultant biological activities compared to these similar compounds. Its complex structure may contribute to distinct interactions within biological systems that are not observed in simpler analogs.